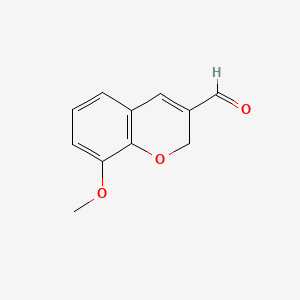

8-methoxy-2H-chromene-3-carbaldehyde

Description

Significance of the Chromene Scaffold in Medicinal Chemistry

The chromene, or benzopyran, scaffold is a heterocyclic motif composed of a benzene (B151609) ring fused to a pyran ring. This core structure is not only prevalent in nature but has also proven to be a cornerstone in the design of synthetic compounds with therapeutic potential.

The chromene nucleus is a fundamental component of numerous natural products, including alkaloids, tocopherols (B72186) (like Vitamin E), flavonoids, and anthocyanins. nih.govsigmaaldrich.com These compounds are found in a variety of plants and contribute to their color, flavor, and medicinal properties. nih.govuni.lu For instance, many flavonoids, which contain a chromene-like core, are known for their health benefits.

The synthetic importance of chromenes is equally significant. They serve as crucial intermediates in organic synthesis, providing a robust platform for creating diverse and complex molecular architectures. researchgate.netorientjchem.org Chemists utilize various catalytic methods to synthesize chromene derivatives, which can then be further modified to produce a vast range of other heterocyclic compounds. msu.edu

The widespread interest in the chromene scaffold is largely due to its association with a broad spectrum of pharmacological activities. researchgate.net The ability of the chromene moiety to interact with diverse biological targets has led to the discovery of compounds with numerous therapeutic applications. mdpi.com

Research has demonstrated that chromene derivatives exhibit a remarkable range of biological effects, as detailed in the table below.

| Pharmacological Activity | Description | References |

| Anticancer | Inhibition of cancer cell growth and proliferation. | nih.govnih.govresearchgate.net |

| Antimicrobial | Activity against various bacteria and fungi. | researchgate.netmdpi.com |

| Anti-inflammatory | Reduction of inflammation. | nih.govnih.gov |

| Antiviral | Inhibition of viral replication, including anti-HIV activity. | nih.govmdpi.com |

| Antioxidant | Neutralization of harmful free radicals. | researchgate.netmdpi.com |

| Anticoagulant | Prevention of blood clot formation. | mdpi.comnih.gov |

| Anticonvulsant | Management of seizures. | nih.govmdpi.com |

| Antihypertensive | Lowering of high blood pressure. | orientjchem.org |

The versatility of the chromene nucleus allows for structural modifications that can enhance specific activities, making it a highly attractive target for drug discovery programs. mdpi.com

Overview of 2H-Chromene-3-carbaldehyde Derivatives in Contemporary Research

Within the broader class of chromenes, 2H-chromene-3-carbaldehyde and its derivatives are recognized as particularly valuable synthetic intermediates. nih.govnih.gov Their chemical reactivity, stemming from the aldehyde functional group, allows for their transformation into a variety of more complex heterocyclic systems.

Contemporary research highlights their role as building blocks in multi-component reactions, which are efficient processes that combine three or more reactants in a single step to form complex products. researchgate.net This approach has been used to synthesize novel spiro-indanone fused pyrano[3,2-c]chromene derivatives, which have been investigated for their potential as anticancer agents. researchgate.net

Furthermore, 2H-chromene-3-carbaldehydes are employed in established synthetic transformations like the Wittig reaction to create 3-styryl-2H-chromenes. nih.gov They are also used to construct chromene-indole hybrids and fused quinoline (B57606) systems, demonstrating their utility in generating molecular diversity for medicinal chemistry exploration. nih.govnih.gov Studies have also explored the synthesis of 2H-chromene derivatives bearing thiazolidine-2,4-dione moieties, which have been evaluated for their antiproliferative and antimycobacterial activities. mdpi.com

Research Trajectory of 8-Methoxy-2H-chromene-3-carbaldehyde

The specific research trajectory for this compound centers on its chemical synthesis and detailed structural elucidation. The compound is prepared through a reaction between 2-hydroxy-3-methoxy-benzaldehyde and acrolein, using potassium carbonate in 1,4-dioxane. nih.gov This synthesis is a crucial first step, making the compound available for further study.

A significant milestone in the research of this specific molecule was the determination of its crystal structure. nih.gov X-ray crystallography revealed that the dihydropyran ring of the molecule adopts a half-chair conformation. nih.gov This type of detailed structural information is fundamental to understanding the molecule's physical and chemical properties and how it might interact with biological targets. While extensive biological activity studies for this particular methoxy-substituted derivative are not widely reported, its synthesis and characterization establish it as a well-defined chemical entity for potential use in drug discovery and materials science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGMCLXPMVMVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206162 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-38-1 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 8-Methoxy-2H-chromene-3-carbaldehyde

The synthesis of the 2H-chromene scaffold is a significant area of research in organic chemistry. Specific methodologies have been established for the preparation of this compound, primarily involving the reaction of appropriately substituted salicylaldehydes with α,β-unsaturated aldehydes.

Reaction of Substituted Salicylaldehydes with Acrolein

A primary and effective method for synthesizing this compound is the reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) with acrolein. nih.gov This transformation is a type of domino reaction, specifically an oxa-Michael-aldol condensation. The process is typically carried out by refluxing the reactants in a suitable solvent, such as 1,4-dioxane, in the presence of a base. nih.govresearchgate.net

The reaction commences with the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde by the base. The resulting phenoxide then acts as a nucleophile in a Michael addition to acrolein. This is followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to yield the final 2H-chromene ring system. One specific reported synthesis achieved a yield of 82% after purification. nih.gov

Table 1: Synthesis of this compound

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|

Role of Catalyst Systems in Chromene Carbaldehyde Synthesis

The synthesis of 2H-chromene-3-carbaldehydes is highly dependent on the catalyst system employed, which can range from simple bases to more complex organocatalysts. msu.edu

Base Catalysis : In the reaction between salicylaldehydes and acrolein, an inorganic base like potassium carbonate (K₂CO₃) is commonly used. nih.govresearchgate.netorientjchem.org Its role is to facilitate the initial oxa-Michael addition by deprotonating the salicylaldehyde's hydroxyl group, thereby activating it as a nucleophile.

Organocatalysis : For related syntheses, such as the reaction of salicylaldehydes with cinnamaldehyde (B126680) to form 2-phenyl-2H-chromene-3-carbaldehydes, various organocatalysts have been explored. nih.gov These include aminocatalysts like pyrrolidine (B122466) and guanidine (B92328) derivatives such as 1,1,3,3-tetramethylguanidine (B143053) (TMG). researchgate.netnih.gov These catalysts activate the α,β-unsaturated aldehyde for the domino oxa-Michael/aldol reaction sequence. While high yields can be achieved, the enantioselectivity of such reactions can be variable. nih.gov

Other Catalytic Systems : A wide array of other catalysts have been reported for the synthesis of the broader chromene family, including L-proline, DABCO, and various metal-based catalysts like Cu-SBA-15 and CuFe₂O₄ nanocatalysts. orientjchem.orgorientjchem.org These systems highlight the diversity of approaches available to chemists for constructing this heterocyclic scaffold, each with its own advantages regarding reaction conditions, yields, and substrate scope. orientjchem.org

Table 2: Examples of Catalyst Systems in Chromene Synthesis

| Catalyst Type | Example | Reactants | Reference |

|---|---|---|---|

| Inorganic Base | K₂CO₃ | Salicylaldehyde (B1680747), Acrolein | nih.govresearchgate.net |

| Organocatalyst | 1,1,3,3-Tetramethylguanidine (TMG) | 3,5-Dichlorosalicylaldehyde, Cinnamaldehyde | nih.gov |

| Organocatalyst | Pyrrolidine | Salicylaldehyde, Cinnamaldehyde | researchgate.net |

Industrial Production Considerations and Scaling Challenges

While specific details on the industrial-scale production of this compound are not extensively published, several considerations and challenges can be inferred from the common laboratory-scale syntheses.

Solvent Choice : The use of solvents like 1,4-dioxane, as reported in several syntheses, presents a significant challenge for industrial scaling due to its classification as a probable human carcinogen and its environmental persistence. nih.govresearchgate.net Transitioning to greener, less toxic solvents would be a critical step for industrial application.

Energy Consumption : Syntheses requiring prolonged heating under reflux consume considerable energy, impacting the cost and environmental footprint of large-scale production. nih.govresearchgate.net The development of more efficient catalytic systems that operate at lower temperatures is highly desirable.

Purification Methods : Laboratory procedures often rely on flash column chromatography for purification to achieve high purity. nih.gov This method is expensive, solvent-intensive, and generally not viable for producing large quantities of a compound. Industrial processes would require the development of non-chromatographic purification techniques, such as crystallization or distillation, which are more economical and scalable.

Derivatization Strategies of the 2H-Chromene-3-carbaldehyde Scaffold

The aldehyde functional group on the 2H-chromene scaffold is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Transformations of the Aldehyde Functional Group

The aldehyde at the C-3 position is reactive and can undergo many of the canonical reactions of aldehydes, including oxidation, reduction, and condensation with nucleophiles.

The condensation of the aldehyde with nitrogen-based nucleophiles is a straightforward and high-yielding method to produce stable derivatives.

Hydrazones : The reaction of an aldehyde with a hydrazine (B178648) (e.g., hydrazine hydrate, phenylhydrazine, or a carbohydrazide) produces a hydrazone. organic-chemistry.orgmdpi.com This reaction involves the nucleophilic attack of the hydrazine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic C=N-N bond. mdpi.com This transformation is a standard procedure and is applicable to this compound for creating various hydrazone derivatives. mdpi.comnih.gov

Oximes : Oximes are formed through the reaction of an aldehyde with hydroxylamine (B1172632), typically using hydroxylamine hydrochloride and a base such as pyridine (B92270) or sodium hydroxide, or with a catalyst like oxalic acid. nih.govresearchgate.netorientjchem.orgresearchgate.net The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by the elimination of a water molecule to generate the C=N-OH functionality. researchgate.net This is a general and efficient method for converting aldehydes into their corresponding aldoximes. nih.gov

Table 3: General Conditions for Hydrazone and Oxime Formation from Aldehydes

| Derivative | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Hydrazone | Aldehyde, Hydrazine/Substituted Hydrazine | Ethanol, Reflux | nih.gov |

| Oxime | Aldehyde, Hydroxylamine Hydrochloride, Base (e.g., Pyridine) | Ethanol, Reflux | researchgate.net |

| Oxime | Aldehyde, Hydroxylamine Hydrochloride, Catalyst (e.g., Oxalic Acid) | Acetonitrile, Reflux | orientjchem.org |

Oxidation and Reduction Reactions

The chemical reactivity of the aldehyde functional group in this compound allows for straightforward oxidation and reduction reactions to yield the corresponding carboxylic acid and alcohol, respectively.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. A common and efficient method for the oxidation of electron-rich aromatic aldehydes, such as those with methoxy (B1213986) substituents, involves the use of an improved aqueous basic hydrogen peroxide system in methanol. researchgate.net This method is known for its high yields and rapid reaction times. researchgate.net Other reagents like Oxone (potassium peroxymonosulfate) also provide a mild and effective alternative to traditional metal-mediated oxidations for converting aldehydes to carboxylic acids. organic-chemistry.org The successful synthesis of the related compound, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, demonstrates the feasibility of oxidizing the aldehyde group within this molecular framework. scbt.combldpharm.com

Reduction: The reduction of the carbaldehyde group to a primary alcohol is a fundamental transformation in organic synthesis. This is typically achieved with high efficiency using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). This reagent selectively reduces aldehydes and ketones without affecting other reducible groups that might be present in the molecule, such as the alkene in the dihydropyran ring under standard conditions.

Functionalization of the Chromene Ring System

Beyond modifications of the aldehyde group, the chromene ring system itself can be functionalized to introduce structural diversity. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled site-selective modifications of the chromene scaffold. scispace.comuniversityofgalway.ie

Recent advances have detailed the site-selective C-H functionalization of chromone (B188151) (4H-chromen-4-one) derivatives at the C-2, C-3, and C-5 positions. rsc.org For instance, the keto group in the chromone ring can direct transition metals to selectively activate the C-5 position. rsc.org While the target molecule is a 2H-chromene, these principles of directed C-H activation are foundational. For 2H-chromenes, functionalization often targets the C-4 position. Copper-catalyzed asymmetric hydroamination of 2H-chromenes using hydrosilanes and hydroxylamine esters provides direct access to valuable chiral 4-aminochromanes with excellent enantioselectivity. researchgate.net Similarly, a copper-catalyzed hydroallylation has been developed to install an allyl group at the C-4 position of 2H-chromenes. researchgate.net Other strategies include the rhodium-catalyzed oxidative annulation of chromene-3-carboxamides with alkynes, which proceeds via a double C-H functionalization. researchgate.net These methods highlight the growing toolbox available for the late-stage functionalization of the chromene core, allowing for the synthesis of a wide array of complex derivatives. rsc.org

Multi-Component Reaction Approaches for Chromene Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular scaffolds like chromenes in a single step from simple precursors. jetir.org These reactions are advantageous due to their atom economy, time savings, and reduced waste generation compared to traditional multi-step syntheses. jetir.org

One notable MCR for synthesizing 2H-chromene derivatives involves the reaction of a salicylaldehyde, an activated alkyne like diethyl acetylenedicarboxylate (B1228247) (DEAD), and a phosphine, such as triphenylphosphine. tandfonline.comtandfonline.com This one-pot synthesis proceeds through a series of intermediates, including a Wittig-type reaction, to form the chromene ring. Another widely used MCR for producing 2-amino-4H-chromenes combines a salicylaldehyde, malononitrile (B47326), and a C-H acid like dimedone, often in the presence of a basic catalyst such as piperidine. jetir.org The versatility of MCRs allows for the incorporation of diverse substituents, leading to large libraries of chromene derivatives.

Below is a table summarizing a kinetic study of a three-component synthesis of a 2H-chromene derivative.

| Step | Reaction | Kinetic Profile | Rate Constant (k) |

| 1 | Triphenylphosphine + DEAD → Intermediate 1 | Fast | k₁ |

| 2 | Intermediate 1 + 5-bromo-2-hydroxybenzaldehyde → Intermediate 2 | Slow, First-Order | k₂ |

| 4 | Intramolecular Cyclization → Intermediate 4 | Rate-Determining Step | k₄ |

| Data derived from a study on the synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate. tandfonline.comtandfonline.com |

Synthesis of Related Chromene-3-Carbaldehyde Analogs

Vilsmeier-Haack Reaction for Chromone-3-Carbaldehydes

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds. It is particularly well-suited for the synthesis of chromone-3-carbaldehydes from 2-hydroxyacetophenone (B1195853) precursors. The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

The mechanism involves the electrophilic Vilsmeier reagent attacking the enolate of the 2-hydroxyacetophenone, leading to formylation and subsequent cyclization to construct the chromone ring. This method is valued for its high yields and the accessibility of the starting materials. Research has demonstrated the synthesis of various 3-formylchromones with condensed ring systems using this approach, achieving yields in the range of 80-90%.

Organocatalytic Conjugate Addition Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. For the synthesis of chromene derivatives, organocatalytic conjugate addition reactions, often as part of a tandem or domino sequence, are particularly prominent.

A common strategy involves the reaction of a salicylaldehyde with an α,β-unsaturated aldehyde. In the presence of a chiral secondary amine catalyst (such as a proline derivative), an enantioselective tandem oxa-Michael–aldol condensation occurs. The catalyst activates the α,β-unsaturated aldehyde by forming an iminium ion, which then undergoes a Michael addition by the phenolic hydroxyl group of the salicylaldehyde. This is followed by an intramolecular aldol reaction and subsequent dehydration to furnish the chiral 2H-chromene. This methodology allows for the synthesis of a variety of substituted chiral 2H-chromenes in high yields and with significant enantiomeric excess.

The table below presents results from the screening of different organocatalysts for a model reaction.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Pipecolinic Acid | Toluene | 80 | High | 5-17 |

| Diarylprolinol Ether | Various | - | - | High |

| Data derived from organocatalytic syntheses of various chromene derivatives. |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in organic chemistry. For 8-methoxy-2H-chromene-3-carbaldehyde, both ¹H and ¹³C NMR provide definitive evidence for its structural framework.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment within the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.0 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The vinylic proton on the chromene ring is also expected to be a singlet in the aromatic region.

The protons on the benzene (B151609) ring will present as a multiplet system, characteristic of a 1,2,3-trisubstituted benzene ring. The methylene (B1212753) protons of the dihydropyran ring are expected to appear as a singlet. The methoxy (B1213986) group protons will also be a sharp singlet, typically found in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | -CHO |

| ~7.5 | s | 1H | Vinylic-H |

| ~7.0-7.3 | m | 3H | Ar-H |

| ~4.9 | s | 2H | -O-CH₂- |

| ~3.9 | s | 3H | -OCH₃ |

Note: The data in this table is predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in the structure. The most downfield signal will be that of the aldehydic carbonyl carbon, typically appearing around 190 ppm. The carbons of the aromatic ring and the double bond in the chromene ring will resonate in the 110-160 ppm range. The methylene carbon and the methoxy carbon will appear in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~192 | C=O (Aldehyde) |

| ~155-120 | Aromatic & Vinylic Carbons |

| ~65 | -O-CH₂- |

| ~56 | -OCH₃ |

Note: The data in this table is predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. A strong absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. The C-H stretch of the aldehyde group typically appears as a pair of medium bands in the region of 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ether linkages are expected in the 1000-1300 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2900-3100 | Medium | Aromatic & Vinylic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch |

| ~1680 | Strong | Aldehyde C=O stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-CH₃ stretch |

| ~1050 | Strong | -O-CH₂- stretch |

Note: The data in this table is predicted based on the analysis of similar structures and general principles of FT-IR spectroscopy.

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would also provide valuable information about the molecular structure. The aromatic ring vibrations are typically strong and well-defined in the Raman spectrum. The C=C double bond stretching of the chromene ring would also give a strong Raman signal. The C=O stretching vibration of the aldehyde is generally weaker in Raman compared to its IR absorption.

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted monoisotopic mass of this compound is 190.06299 Da. np-mrd.org In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation pattern would likely involve the loss of the formyl group (-CHO), the methoxy group (-OCH₃), or other small fragments, providing further structural information. Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. np-mrd.org

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 191.07027 |

| [M+Na]⁺ | 213.05221 |

| [M-H]⁻ | 189.05571 |

| [M]⁺ | 190.06244 |

Source: PubChemLite. np-mrd.org

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction is a definitive technique for determining the precise atomic arrangement of a compound in its crystalline form. For this compound, SC-XRD analysis reveals detailed information about its molecular conformation and the non-covalent interactions that stabilize the crystal lattice.

X-ray diffraction studies on a suitable single crystal of this compound have shown that the molecule adopts a specific conformation in the solid state. The core of the molecule is the dihydropyran ring, which is fused to the methoxy-substituted benzene ring. This dihydropyran ring is not planar and typically adopts a sofa or half-chair conformation. In this arrangement, one of the atoms of the heterocyclic ring deviates significantly from the plane formed by the other atoms, including the fused aromatic ring which is inherently planar. The aldehyde group (-CHO) attached at the C3 position is observed to be nearly coplanar with the adjacent C2-C3 double bond, a conformation that maximizes electronic conjugation.

Table 1: Selected Crystallographic and Conformational Data for this compound Note: This table is a representative example based on typical data for related chromene structures. Specific values for the title compound may vary.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry of the unit cell. |

| Dihydropyran Ring Conformation | Sofa | The specific puckering of the non-aromatic heterocyclic ring. |

| Torsion Angle (C4-O5-C6-C7) | ~175° | Describes the relative orientation of the dihydropyran and benzene rings. |

| Torsion Angle (O1-C2-C3-C11) | ~180° | Indicates the coplanarity of the aldehyde group with the double bond. |

The packing of this compound molecules in the crystal is governed by a network of weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···O hydrogen bonds. In the crystal lattice, the aldehyde oxygen atom (O=C) and the methoxy oxygen atom (-OCH₃) act as hydrogen bond acceptors. These atoms form multiple weak interactions with hydrogen atoms from the methylene group (-CH₂-) and the aromatic ring of neighboring molecules. These interactions, though individually weak, collectively create a stable three-dimensional supramolecular architecture that defines the macroscopic properties of the crystal.

Table 2: Key Intermolecular Interactions in the Crystal of this compound Note: This table illustrates common interactions found in such structures. Distances and angles are representative.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |

| C4 | H4A | O1 (aldehyde) | ~2.60 | ~150 | Weak C-H···O Hydrogen Bond |

| C7 | H7 | O12 (methoxy) | ~2.75 | ~145 | Weak C-H···O Hydrogen Bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is characterized by distinct absorption bands that arise from its conjugated π-electron system. The chromene nucleus, in conjugation with the aldehyde group, is the primary chromophore responsible for these electronic transitions.

The spectrum typically shows strong absorption bands associated with π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. A weaker, often lower-energy, band corresponding to an n → π* transition may also be observed. This transition involves the excitation of a non-bonding electron (from the lone pair on the aldehyde oxygen) to a π* antibonding orbital. The methoxy group (-OCH₃) acts as an auxochrome, a group that can modify the absorption characteristics of the chromophore, often causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic shift).

Table 3: Electronic Transition Data for this compound Note: Data is representative and can vary based on the solvent used for analysis.

| Absorption Maximum (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Assigned Electronic Transition |

| ~340-350 nm | ~15,000 - 20,000 | Ethanol | π → π |

| ~280-290 nm | ~8,000 - 12,000 | Ethanol | π → π |

| ~240-250 nm | ~10,000 - 15,000 | Ethanol | π → π* |

Biological Activities and Pharmacological Investigations

Anticancer Potential of 8-Methoxy-2H-chromene-3-carbaldehyde and its Analogs

Chromene derivatives have been identified as promising candidates for cancer therapy due to their ability to inhibit cancer cell proliferation and induce cell death through various mechanisms. nih.govnih.gov Research into this compound and structurally similar compounds has highlighted their potential to target cancer cells selectively, trigger apoptosis, and halt the cell cycle, thereby inhibiting tumor growth. researchgate.netresearchgate.net

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or malignant cells, and its induction is a primary goal in cancer treatment. d-nb.info Analogs and derivatives of 8-methoxy-2H-chromene have demonstrated the ability to initiate apoptosis across a range of human cancer cell lines.

HepG2 (Human Hepatocellular Carcinoma): The analog 8-Methoxypsoralen (8-MOP) has been shown to significantly decrease cell viability and induce apoptosis in HepG2 cells. nih.gov Studies reveal that 8-MOP triggers the intrinsic mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, collapse of the mitochondrial membrane potential, and subsequent release of cytochrome c. nih.gov The apoptotic rate in HepG2 cells increased in a dose-dependent manner with 8-MOP treatment. researchgate.net For instance, at concentrations of 25, 50, and 100 μM, the apoptosis rate increased from a baseline of approximately 4.5% to 15.6%, 20.3%, and 31.5%, respectively. researchgate.net This process is also linked to the generation of reactive oxygen species (ROS) and inhibition of the ERK1/2 signaling pathway. nih.gov

HCT-116 (Human Colorectal Carcinoma): Novel chromene derivatives have been shown to be cytotoxic to HCT116 cells, inducing apoptosis through mechanisms that can be either p53-dependent or p53-independent. researchgate.net This suggests that these compounds could be effective against cancers with different genetic profiles. researchgate.net The induction of apoptosis in HCT-116 cells is often associated with the activation of initiator caspases-8 and -9, as well as the effector caspase-3. nih.gov Studies with other agents have confirmed that HCT-116 cells undergo apoptosis via mitochondrial outer membrane permeabilization, which can be triggered by cellular redox imbalance and DNA damage. nih.gov

MCF-7 (Human Breast Adenocarcinoma): In MCF-7 cells, halogenated dihydropyrano[3,2-b]chromene derivatives, which are structurally related to this compound, have been investigated for their pro-apoptotic effects. brieflands.comnih.gov Flow cytometry analysis confirmed that these compounds cause cell death primarily through apoptosis. brieflands.com The apoptotic process in MCF-7 cells induced by related compounds has been shown to involve oxidative stress, disruption of the mitochondrial membrane potential, and regulation of apoptotic genes. nih.govplos.orgwaocp.org

A549 (Human Lung Carcinoma): Analogs such as 3-acetyl-8-methoxycoumarin derived Schiff bases have exhibited profound antiproliferative activity against A549 lung carcinoma cells. nih.gov

HT29 (Human Colorectal Adenocarcinoma): While direct studies on this compound are limited for this cell line, various extracts and compounds have been shown to induce apoptosis in HT29 cells. researchgate.netnih.govnih.gov The mechanisms often involve the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways. nih.gov The susceptibility of HT29 cells to apoptosis-inducing agents underscores the potential for chromene derivatives to be effective. mdpi.combrieflands.com

Table 1: Apoptotic Activity of this compound Analogs in Cancer Cell Lines

| Cell Line | Compound/Analog | Key Findings | Reference(s) |

|---|---|---|---|

| HepG2 | 8-Methoxypsoralen (8-MOP) | Induces intrinsic apoptosis via mitochondrial pathway; increases Bax/Bcl-2 ratio; dose-dependent increase in apoptosis rate. | researchgate.net, nih.gov |

| HCT-116 | Chromene Derivatives | Induce caspase-dependent apoptosis; effects can be p53-dependent or independent. | researchgate.net |

| MCF-7 | Dihydropyrano[3,2-b]chromene derivatives | Induce cell death confirmed to be apoptosis by flow cytometry. | brieflands.com, nih.gov |

| A549 | 3-Acetyl-8-methoxycoumarin Schiff bases | Exhibit profound antiproliferative activity. | nih.gov |

| HT29 | General Apoptosis Inducers | Susceptible to apoptosis via intrinsic and extrinsic pathways. | nih.gov |

The chromene skeleton is a core structure in many compounds recognized for their anticancer properties. nih.gov Derivatives of 4-aryl-4H-chromene have demonstrated potent antiproliferative effects against various human cancer cell lines, with some exhibiting inhibitory concentrations in the low nanomolar range. nih.govresearchgate.net Coumarin-chalcone hybrids containing methoxy (B1213986) groups have also shown significant antiproliferative effects against gastric (AGS), liver (HepG2), and prostate (PC-3) cancer cell lines. nih.gov The antiproliferative mechanism of these compounds is often linked to their ability to induce apoptosis and disrupt the cell cycle. researchgate.net

In addition to inducing apoptosis, chromene derivatives can exert their anticancer effects by interfering with the cell cycle, leading to arrest at specific phases and preventing cancer cell division.

In HepG2 cells, the analog 8-MOP was found to increase the sub-G1 hypodiploid cell population, which is indicative of genomic DNA fragmentation and apoptosis. researchgate.net

Studies on HCT-116 cells revealed that certain chromene derivatives can arrest the cell cycle at both the S and G2 phases. researchgate.net

Other 4-arylchromene derivatives have been observed to cause substantial microtubule disruption, leading to a G2/M cell-cycle arrest. nih.gov

The ability of these compounds to halt cell cycle progression is a key component of their antitumor activity, preventing the proliferation of malignant cells. nih.govresearchgate.net

Anti-inflammatory Efficacy and Mechanistic Pathways

The 2H-chromene framework is a structural feature of many compounds with recognized anti-inflammatory activities. nih.gov Research has shown that derivatives of this compound can mitigate inflammatory responses by targeting key molecular pathways and mediators.

A primary mechanism of the anti-inflammatory action of chromene derivatives is the suppression of pro-inflammatory signaling molecules.

NF-κB Pathway: The analog 8-methoxy-chromen-2-one has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway in LPS-stimulated cells. nih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. researchgate.net Other novel chromene derivatives have also been synthesized as potent inhibitors of the NF-κB translocation step. researchgate.net

Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, these compounds effectively reduce the production of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

COX Enzymes: Cyclooxygenase (COX) enzymes are central to the inflammatory process, responsible for prostaglandin (B15479496) production. researchgate.net Several methoxychromones and related derivatives have been identified as selective COX-2 inhibitors. unibo.itnih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. rsc.org

The anti-inflammatory effects of 8-methoxy-chromen-2-one and related compounds are also evident through their ability to modulate various downstream inflammatory markers.

Nitric Oxide (NO): A significant reduction in nitric oxide, a key inflammatory mediator, has been observed following treatment with 8-methoxy-chromen-2-one. nih.gov Other chromene derivatives have also been shown to downregulate LPS-induced NO production. nih.gov

Other Markers: The anti-inflammatory activity extends to the inhibition of matrix metalloproteinases (MMPs), such as MMP-3 and MMP-13, which are involved in tissue degradation during chronic inflammation. mdpi.com Additionally, the levels of malondialdehyde (MDA), a marker of oxidative stress associated with inflammation, can be modulated by related compounds. nih.gov

Table 2: Anti-inflammatory Mechanisms of Chromene Analogs

| Target Pathway/Marker | Compound/Analog | Key Findings | Reference(s) |

|---|---|---|---|

| NF-κB Pathway | 8-methoxy-chromen-2-one | Inhibits NF-κB in LPS-stimulated cells. | nih.gov |

| Pro-inflammatory Cytokines | 8-methoxy-chromen-2-one | Reduces plasma levels of TNF-α, IL-1β, and IL-6. | nih.gov |

| COX-2 Enzyme | Methoxychromones | Exhibit selective COX-2 inhibitory activity. | unibo.it, nih.gov |

| Nitric Oxide (NO) | 8-methoxy-chromen-2-one | Significantly reduces nitric oxide levels. | nih.gov |

Antimicrobial Properties Against Pathogenic Microorganisms

There is no specific information available in the reviewed literature regarding the antimicrobial properties of this compound.

Antibacterial Activity (e.g., Gram-positive, Gram-negative bacteria like Staphylococcus aureus, Escherichia coli)

No studies documenting the direct antibacterial activity of this compound against Gram-positive or Gram-negative bacteria such as Staphylococcus aureus or Escherichia coli were identified. While some derivatives of 2H-chromene have shown antibacterial effects, this cannot be directly attributed to the specific compound . nih.gov

Antifungal Activity

Specific data on the antifungal activity of this compound is not present in the available scientific literature.

Antiviral Activity

There are no published studies that have specifically investigated the antiviral properties of this compound.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Direct experimental evaluation of the antioxidant capacity and free radical scavenging mechanisms of this compound has not been reported in the surveyed literature. General antioxidant properties have been noted for the broader class of chromene derivatives, but specific assays for this compound are absent.

Antidiabetic Activity and Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

No research data was found concerning the antidiabetic activity of this compound or its potential to inhibit enzymes such as α-glucosidase and α-amylase. While other chromene derivatives have been investigated for such properties, these findings are not specific to the requested compound.

Other Investigated Biological Activities

Beyond the scope of the requested outline, there is a general mention of anti-inflammatory and anticancer activities associated with the chromene scaffold. nih.gov However, specific studies and data for this compound in these or other biological assays are not available in the public domain.

Anticholinesterase Activity

Cholinesterase inhibitors are crucial for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Certain chromene derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Research into amino-7,8-dihydro-4H-chromenone derivatives has revealed their potential as cholinesterase inhibitors. A study synthesized a series of these compounds and evaluated their inhibitory activity. Notably, substitutions at the R¹ position with chloro- and bromobenzyloxy groups significantly enhanced the inhibitory potency against BChE. nih.gov One of the most effective compounds identified in this series exhibited a competitive-type inhibition for BChE. nih.gov

| Compound | Substitution (R¹) | BChE IC₅₀ (µM) | AChE Inhibition at 50 µM (%) |

|---|---|---|---|

| 4a | Unsubstituted | - | 21.02 |

| 4c | 4-chlorobenzyloxy | 0.89 ± 0.24 | - |

| 4d | 4-bromobenzyloxy | 1.19 ± 0.31 | - |

Mono-Amine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net Chromene derivatives have emerged as effective MAO inhibitors.

A series of novel 2H-chromene-3-carboxamide derivatives were synthesized and assessed for their ability to inhibit MAO-A and MAO-B. One compound in this series demonstrated significant activity and high selectivity for MAO-B over MAO-A. nih.gov Docking studies suggested that this compound binds to key residues in the active site of human MAO-B (hMAO-B), including CYSA 172 and ILEA 199. nih.gov Similarly, chromenone derivatives isolated from a marine-derived Streptomyces species have shown potent, competitive, and reversible inhibition of MAOs. koreascience.kr

| Compound Series | Most Potent Compound | Target | IC₅₀ (µM) | Selectivity |

|---|---|---|---|---|

| 2H-chromene-3-carboxamides | 4d | MAO-B | 0.93 | 64.5-fold over MAO-A |

| Marine Chromenones | 1 (5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) | MAO-A | 2.70 | 10-fold over MAO-B |

| 2 (5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one) | MAO-B | 3.42 | Low selectivity |

Anti-HIV Activity

The chromene scaffold is present in various compounds that exhibit anti-HIV properties. amrita.eduacs.org Research has focused on synthesizing and evaluating chromene derivatives for their ability to inhibit HIV replication.

A study on chroman aldehydes, which are structurally related to this compound, found that several of these compounds inhibited HIV infectivity in HeLa37 cells. nih.gov While they showed inhibitory activity, their therapeutic index was lower than some naturally occurring antiviral aldehydes. nih.gov The presence of an aldehyde moiety was deemed necessary for good activity. nih.gov Other research on fused chromene derivatives identified compounds with inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. researchgate.net Furthermore, bioinspired pyrano[2,3-f]coumarin-based analogs of Calanolide A have been synthesized and shown to have moderate anti-HIV-1 activity. mdpi.com

| Compound Series | Example Compound | Activity Metric | Value | Cell Line |

|---|---|---|---|---|

| Chroman Aldehydes | 7 | IC₅₀ | 30-40 µM | HeLa37 |

| 7 | LC₅₀ | 145 µM | ||

| Fused Chromenes | - | EC₅₀ | >2.5 µM - >125 µM | MT-4 |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new antiepileptic drugs. researchgate.net Chromene derivatives, particularly hydrazones synthesized from 2H-chromene-3-carbaldehyde, have shown promise as anticonvulsant agents. researchgate.netresearchgate.net

Two 2H-chromene based hydrazones were evaluated for their anticonvulsant effects in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests. researchgate.net In the MES test, the compounds provided 50% protection at a dose of 300 mg/kg and showed a tendency to reduce mortality. researchgate.net In the scPTZ test, while not fully suppressing clonic seizures, the compounds dose-dependently increased the time to seizure onset. researchgate.net Importantly, these compounds exhibited minimal motor impairment at the highest tested doses. researchgate.net The general class of hydrazone derivatives has been recognized for its potent anticonvulsant activity. nih.gov

| Test | Compound | Dose (mg/kg) | Effect |

|---|---|---|---|

| MES | 3a (4-chlorobenzoylhydrazone) | 300 | 50% protection |

| 3b (2-furylhydrazone) | 300 | 50% protection | |

| scPTZ | 3a (4-chlorobenzoylhydrazone) | 30, 100, 300 | Increased latency to clonic seizures |

| 3b (2-furylhydrazone) | 30, 100, 300 | Increased latency to clonic seizures |

Antimitotic Activity

Antimitotic agents interfere with cell division (mitosis) and are a cornerstone of cancer chemotherapy. A key target for these agents is tubulin, the protein that forms microtubules. nih.gov Several chromene derivatives have been identified as potent antimitotic agents that act by disrupting microtubule dynamics. orientjchem.orgnih.gov

Specifically, 4-aryl-4H-chromenes have been reported to be microtubule-binding agents that interfere with tubulin polymerization. nih.govmedchemexpress.com This disruption leads to the destabilization of the microtubule network, causing the cell cycle to arrest in the G2/M phase and subsequently inducing apoptosis. nih.gov Some novel chromene compounds were found to specifically inhibit the proliferation of aggressive triple-negative breast cancer (TNBC) cells by binding to the colchicine (B1669291) binding site of β-tubulin, leading to microtubule destabilization. nih.gov This mechanism results in mitotic arrest, the formation of multinucleated cells, and ultimately, cell death. nih.gov

Inhibition of Specific Proteins (e.g., Rab23 protein)

The Rab family of small GTPases, including Rab23, plays a crucial role in cellular trafficking and has been implicated in various cancers due to its role in signaling pathways. scinito.aiekb.eg The overexpression of Rab23 is associated with several human cancers, making it a potential therapeutic target. scinito.airesearchgate.net

In this context, novel chromene derivatives have been designed and investigated as potential inhibitors of the Rab23 protein. scinito.ai A computational-based drug design approach led to the synthesis of a series of chromeno[2,3-b] pyridine (B92270) derivatives. ekb.egresearchgate.net Molecular docking studies of these derivatives indicated that the pyran and pyridine moieties of the chromene structure interact favorably with the binding site of the human Rab23 protein, suggesting a potential mechanism of action. ekb.egresearchgate.net

General Mechanisms of Action of Chromene Derivatives

The diverse pharmacological profile of chromene derivatives is a result of their ability to interact with a multitude of biological targets. amrita.eduresearchgate.net Their mechanisms of action are varied and depend on the specific substitutions on the chromene core. amrita.edu

A primary mechanism for the anticancer effects of many chromenes is the induction of apoptosis (programmed cell death). nih.gov This can be achieved through various pathways, including the disruption of microtubule polymerization, as seen with antimitotic chromenes. orientjchem.orgnih.gov This interference with the cytoskeleton leads to cell cycle arrest and activation of caspase cascades, ultimately resulting in cell death. nih.gov

Enzyme inhibition is another major mechanism. As detailed in previous sections, chromene derivatives have been developed as potent inhibitors of key enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidases. researchgate.netnih.govnih.gov The structural versatility of the chromene scaffold allows for fine-tuning of inhibitory potency and selectivity. nih.gov

Furthermore, the lipophilic character of the chromene nucleus is a significant factor in its biological activity, as it allows the molecules to more easily penetrate cellular membranes to reach their intracellular targets. researchgate.net The ability to introduce a wide variety of functional groups onto the chromene scaffold provides a unique opportunity to modulate their biological activity against numerous diseases. nih.gov

Interaction with Specific Molecular Targets

Direct experimental evidence detailing the interaction of this compound with specific molecular targets is not extensively documented in the accessible literature. The chromene nucleus, in general, is known to interact with various cellular targets, which contributes to its diverse biological effects. nih.gov

For instance, theoretical studies on structurally related compounds, such as N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (a coumarin (B35378) derivative), have explored their potential to target enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. mdpi.com However, it is crucial to note that these are different molecules, and their findings cannot be directly extrapolated to this compound.

Without dedicated research on this compound, a definitive list of its molecular targets cannot be provided at this time. The aldehyde functional group at the 3-position and the methoxy group at the 8-position on the 2H-chromene core would significantly influence its binding affinity and selectivity for various biological molecules, warranting specific investigation.

Table 1: Investigated Molecular Targets of Structurally Related Chromene Derivatives

| Derivative Class | Investigated Target | Therapeutic Area | Note |

| 2-Oxo-2H-chromene-3-carboxamides | Acetylcholinesterase | Alzheimer's Disease | Theoretical study on related structures. mdpi.com |

This table is illustrative of research on related compound classes and does not represent direct findings for this compound.

Modulation of Cellular Pathways

Consistent with the lack of specific molecular target identification, detailed information on the modulation of cellular pathways by this compound is also scarce. The general anti-inflammatory and anticancer activities reported for the chromene class of compounds suggest potential involvement in major signaling pathways associated with these conditions. nih.gov

For example, anti-inflammatory effects of various compounds are often mediated through the inhibition of pathways like the nuclear factor-kappa B (NF-κB) signaling cascade, which regulates the expression of pro-inflammatory cytokines. Similarly, anticancer activity can be a result of modulating pathways involved in cell cycle regulation, apoptosis (programmed cell death), and angiogenesis (new blood vessel formation).

However, without specific studies on this compound, any discussion on its influence on these pathways remains speculative. Further research, including in vitro and in vivo studies, is necessary to elucidate the precise cellular mechanisms of this particular compound.

Table 2: Potential Cellular Pathways Modulated by Chromene Derivatives

| Biological Activity | Potential Pathway(s) | Implication | Note |

| Anti-inflammatory | NF-κB Signaling | Reduction of inflammatory mediators | Based on general activities of the chromene class. nih.gov |

| Anticancer | Apoptosis, Cell Cycle Control | Inhibition of tumor growth | Based on general activities of the chromene class. nih.gov |

This table outlines potential pathways based on the known activities of the broader chromene family, not specific findings for this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Position on Biological Activity

The biological profile of chromene derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Strategic modifications at various positions can modulate the electronic properties, steric bulk, and lipophilicity of the molecule, thereby altering its interaction with biological targets.

Role of Methoxy (B1213986) Group at Position 8 in Electronic Effects and Reactivity

The methoxy group (-OCH3) at the C-8 position of the chromene ring plays a crucial role in defining the molecule's electronic landscape and reactivity. As an electron-donating group, it increases the electron density of the aromatic ring through resonance and inductive effects. This heightened electron density can influence the molecule's ability to participate in various chemical reactions and interactions with biological macromolecules.

In broader studies of chromene and coumarin (B35378) derivatives, the presence of electron-donating groups like methoxy has been shown to impact their biological activities. For instance, in a series of 1H-benzo[f]chromene derivatives, the presence of a methoxy group at the 9-position (analogous to the 8-position in the chromene core) was a key feature in compounds exhibiting significant cytotoxic effects against various cancer cell lines. nih.govnih.gov Specifically, 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles showed high cytotoxicity, with a 2,4-dichloro substituted phenyl ring at the 1-position leading to the most potent compound. nih.gov This suggests that the electronic contribution of the methoxy group, in concert with substituents at other positions, is a critical determinant of pharmacological activity.

Influence of Substitutions at C-3, C-4, C-7, and C-8 on Pharmacological Profiles

Systematic modifications at positions C-3, C-4, C-7, and C-8 of the chromene scaffold have been explored to elucidate their impact on pharmacological activities, particularly cytotoxicity.

C-3 Position: The carbaldehyde group at the C-3 position is a key functional handle for synthetic diversification. It can be readily transformed into various other functional groups, leading to derivatives with altered biological profiles. For instance, chromene-3-carbaldehydes serve as intermediates in the synthesis of more complex heterocyclic systems with potential anticancer properties. nih.gov The reactivity of this aldehyde allows for the introduction of different pharmacophoric elements, which can significantly influence the resulting compound's potency and selectivity. In a study on chromene-chalcone hybrids, the substitution pattern on the phenyl ring attached to a propenone linkage at the C-3 position was found to be critical for cytotoxic activity against breast cancer cell lines. nih.gov

C-4 Position: The C-4 position of the 2H-chromene ring is another critical site for substitution. Modifications at this position can introduce steric bulk and alter the planarity of the molecule, which can be crucial for binding to target proteins. In studies of 4-aryl-4H-chromenes, the nature of the aryl group at C-4 was found to be a key determinant of their apoptosis-inducing activity. researchgate.net

C-7 Position: The C-7 position is often targeted for substitution to enhance biological activity. In a series of coumarin derivatives, which share the chromene core, modifications at the C-7 position with a 2-methoxy-5-phenyl-1,3,4-thiadiazole (B12909512) motif resulted in potent inhibitors of both monoamine oxidase A and B (MAO-A and MAO-B). nih.gov This highlights the potential of introducing complex heterocyclic moieties at this position to achieve specific pharmacological profiles.

C-8 Position: As previously discussed, the methoxy group at C-8 is a significant contributor to the electronic properties of the molecule. In broader studies of benzo[f]chromenes, an 8-bromo or 8-methoxy substituent was found to be important for c-Src kinase inhibitory activity and pro-apoptotic effects. nih.govresearchgate.net This underscores the importance of the substitution pattern at the C-8 position in dictating the cytotoxic mechanism of action.

Essential Pharmacophoric Features for Specific Activities (e.g., Cytotoxicity)

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For chromene derivatives, several pharmacophore models have been developed to understand the key features responsible for their cytotoxic effects.

A typical pharmacophore model for cytotoxic chromene derivatives often includes:

Hydrogen Bond Acceptors/Donors: The oxygen atom in the chromene ring and the carbonyl oxygen of the carbaldehyde group can act as hydrogen bond acceptors. Amine or hydroxyl substituents, if present, can serve as hydrogen bond donors. These interactions are crucial for anchoring the molecule within the active site of a target protein.

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring and any aryl substituents provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with hydrophobic pockets in the target protein.

Electron-donating/withdrawing groups: The electronic nature of the substituents, such as the electron-donating methoxy group at C-8, can fine-tune the electronic properties of the pharmacophore and influence binding affinity.

A study on 3-substituted-2H-chromene derivatives identified a pharmacophore model for a highly active compound that included specific spatial arrangements of these features. researchgate.net Another study on 4-aryl-4H-chromenes used a pharmacophore model to predict apoptosis-inducing activity. researchgate.net These models serve as valuable templates for the virtual screening of compound libraries and the rational design of new, more potent cytotoxic agents based on the chromene scaffold.

Correlation Between Electronic Effects and Potency (e.g., IC50 Values)

The electronic properties of substituents on the chromene ring have a direct and quantifiable impact on the biological potency of the derivatives, often expressed as the half-maximal inhibitory concentration (IC50). A strong correlation frequently exists between the electron-donating or electron-withdrawing nature of a substituent and the observed cytotoxic activity.

In a study of 1H-benzo[f]chromene derivatives, the introduction of electron-withdrawing halogen substituents on a phenyl ring at the 1-position was found to be more beneficial for cytotoxic activity against PC-3 cells than electron-donating methoxy groups. nih.gov The IC50 values for compounds with di-halogenated phenyl rings were in the low micromolar range, indicating high potency. For example, the 3,5-dibromo substituted derivative showed an IC50 of 0.8 µM. nih.gov

Similarly, in a series of novel indole-tethered chromene derivatives, the presence of electron-withdrawing groups like fluorine on the indole (B1671886) ring significantly enhanced cytotoxic activity. nih.gov Compounds with a fluorine substituent at the 5th position of the indole ring were the most potent against several cancer cell lines, with IC50 values ranging from 7.9 to 9.1 µM. nih.gov Conversely, the presence of an electron-withdrawing nitro group led to a decrease or loss of activity. nih.gov This highlights the complex interplay between electronic effects and other factors like steric hindrance and hydrogen bonding potential.

These findings underscore the importance of tuning the electronic properties of the chromene scaffold to optimize its interaction with biological targets and enhance its therapeutic potency.

Rational Design of Derivatives for Enhanced Efficacy and Selectivity

Rational drug design aims to create new molecules with improved therapeutic properties based on a thorough understanding of their biological targets and SAR. For 8-methoxy-2H-chromene-3-carbaldehyde, this involves the strategic modification of its structure to enhance cytotoxic efficacy against cancer cells while minimizing effects on healthy cells, thereby improving selectivity.

One approach involves the hybridization of the chromene scaffold with other pharmacologically active moieties. For example, the rational design of chromene derivatives incorporating a trifluoromethyl benzene moiety has been explored to develop novel anticancer agents. researchgate.netresearchgate.net The trifluoromethyl group is a strong electron-withdrawing group that can enhance the potency and metabolic stability of a compound.

Another strategy focuses on optimizing the substitution pattern based on established SAR data. For instance, knowing that electron-withdrawing groups on an aryl substituent at C-1 of the benzo[f]chromene core enhance cytotoxicity, new derivatives can be designed with different halogen patterns or other electron-withdrawing groups to further improve activity. nih.gov The synthesis of a series of 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles was based on this principle, leading to the identification of a compound with a 2,4-dichloro substitution on the pendant phenyl ring as a highly potent cytotoxic agent. nih.gov

Computational tools such as molecular docking can be used to visualize the binding of designed derivatives to the active site of a target protein, allowing for the prediction of binding affinity and the identification of key interactions that can be optimized. This in silico approach, combined with synthetic chemistry and biological evaluation, forms the cornerstone of modern rational drug design. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential in determining the activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective molecules.

In another study, a novel QSAR model was developed for predicting the apoptosis-inducing activity of 4-aryl-4H-chromenes. researchgate.net This model, based on the support vector machine (SVM) algorithm, successfully identified key molecular descriptors responsible for the observed activity. Such models can be invaluable in prioritizing synthetic targets and reducing the time and cost associated with drug discovery.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 8-methoxy-2H-chromene-3-carbaldehyde, DFT calculations are instrumental in analyzing its geometry, molecular orbitals, stability, and various chemical properties.

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. While theoretical geometry optimization using DFT is a standard practice, detailed experimental data from X-ray crystallography provides an invaluable benchmark for the ground-state conformation of this compound.

The molecular structure, as determined by single-crystal X-ray diffraction, shows that the fused dihydropyran ring adopts a half-chair conformation. nih.gov In this arrangement, the oxygen atom (O2) and the methylene (B1212753) carbon atom (C3) are positioned on opposite sides of the mean plane formed by the remaining four atoms of the ring. nih.gov Specifically, the O2 atom is displaced by 0.1318 Å and the C3 atom by 0.143 Å from this plane. nih.gov This non-planar conformation is a key structural feature of the 2H-chromene skeleton. nih.gov

While specific DFT-calculated geometric parameters for this compound are not available in the reviewed literature for a direct comparison, the experimental values provide a solid foundation for its structural characterization. A comparative analysis with DFT calculations on similar chromene derivatives shows good agreement, suggesting that modern computational methods can accurately model the geometry of this class of compounds. semanticscholar.org

Below are the selected experimental bond lengths and angles for this compound. nih.gov

Interactive Data Table: Experimental Geometric Parameters

| Bond/Angle | Value (Å or °) |

|---|---|

| O1—C1 | 1.215 |

| C1—C2 | 1.442 |

| C2—C11 | 1.341 |

| O3—C6 | 1.423 |

| C7—C8 | 1.388 |

| O2—C11—C4 | 120.3 |

| O1—C1—C2 | 124.9 |

Data sourced from Koh, D. (2012), Acta Crystallographica Section E. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically more difficult to remove an electron from a low-energy HOMO and add it to a high-energy LUMO. growingscience.com Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.

For chromene derivatives, the HOMO-LUMO gap is a key indicator of their electronic properties and potential for applications in materials science. nih.govrsc.orgresearchgate.net While specific DFT calculations detailing the HOMO, LUMO, and energy gap values for this compound were not found in the surveyed literature, studies on analogous compounds are common.

Conceptual Data Table: Frontier Molecular Orbital Energies

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of intramolecular and intermolecular bonding and interactions. cerist.dz It interprets the wave function in terms of localized Lewis-like structures, revealing charge transfer and conjugative interactions within a molecular system. cerist.dz

The stability of a molecule can be elucidated by examining the delocalization of electron density between occupied Lewis-type NBOs (donor orbitals) and unoccupied non-Lewis NBOs (acceptor orbitals). The energy of these donor-acceptor interactions, denoted as E(2), quantifies the stabilization resulting from hyperconjugation. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. cerist.dz In chromene systems, significant stabilization often arises from π → π* and n → π* transitions, where n represents a lone pair. cerist.dz

Conceptual Data Table: NBO Analysis - Second-Order Perturbation Theory

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. uni-muenchen.de

Typically, regions of negative electrostatic potential (colored red) are rich in electrons and are susceptible to electrophilic attack, often corresponding to lone pairs on electronegative atoms like oxygen. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, usually located around hydrogen atoms. For this compound, an MEP analysis would likely show significant negative potential around the carbonyl oxygen and the methoxy (B1213986) oxygen atoms, identifying them as primary sites for electrophilic interaction. The hydrogen atoms, particularly the aldehydic proton, would exhibit positive potential.

An MEP map specifically for this compound has not been reported in the reviewed literature.

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation, donor-acceptor groups, and high charge-transfer characteristics often exhibit significant NLO responses. nih.gov

Computational DFT methods are widely used to predict the NLO properties of molecules by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. For chromene derivatives, the presence of the π-conjugated system and oxygen heteroatoms can lead to interesting NLO properties. rsc.orgresearchgate.net

Detailed calculations of the dipole moment, polarizability, and hyperpolarizability for this compound are not available in the current literature. Such data would be crucial for assessing its potential as an NLO material.

Conceptual Data Table: Calculated NLO Properties

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

The thermodynamic properties of a molecule, such as heat capacity (Cv), entropy (S), and zero-point vibrational energy (ZPVE), can be calculated using DFT. These parameters are essential for understanding the stability of a molecule at different temperatures and for predicting the thermodynamics of chemical reactions.

DFT calculations typically compute these properties based on the vibrational frequencies derived from the optimized molecular geometry. While these calculations are standard for many computational studies, specific thermodynamic data for this compound have not been reported in the searched literature.

Conceptual Data Table: Calculated Thermodynamic Parameters

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy (kcal/mol) | Data not available |

| Thermal Energy (kcal/mol) | Data not available |

| Specific Heat Capacity (cal/mol·K) | Data not available |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

Molecular docking simulations are instrumental in screening potential drug candidates against a wide array of biological targets. While the chromene scaffold is a subject of interest in medicinal chemistry, specific molecular docking studies for this compound against several key proteins are not extensively detailed in the available scientific literature. nih.govnih.govsigmaaldrich.com Research into related chromene derivatives, however, provides a contextual framework for its potential interactions.

Targets of interest for chromene-based compounds include proteins involved in inflammation (TNF-α, IL-6), cancer-related pathways (Rab23 protein), metabolic disorders (α-glucosidase, α-amylase), and infectious diseases (fungal proteins). nih.govresearchgate.netekb.egmdpi.comnih.gov For instance, studies on other novel chromene derivatives have been conducted against the Rab23 protein, which is implicated in various human cancers, to evaluate their binding modes. researchgate.netekb.eg Similarly, the potential for compounds to act as dual inhibitors of α-amylase and α-glucosidase is a key strategy in managing Type 2 Diabetes Mellitus, and computational screening of compound libraries is a common approach to identify such inhibitors. nih.govsemanticscholar.org However, direct binding affinity values and specific interaction modes for this compound with these targets remain to be published.

| Biological Target | Binding Affinity (kcal/mol) for this compound | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Data not available in searched literature | researchgate.netmanuscriptscientific.com |

| Interleukin-6 (IL-6) Receptor | Data not available in searched literature | researchgate.netmanuscriptscientific.comnih.gov |

| Rab23 Protein | Data not available in searched literature | researchgate.netekb.eg |

| α-glucosidase | Data not available in searched literature | mdpi.comnih.govnih.gov |

| α-amylase | Data not available in searched literature | nih.govnih.govresearchgate.net |

| Fungal Strains (specific proteins) | Data not available in searched literature | researchgate.net |

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's active site that interact with the ligand. researchgate.netnih.govresearchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex.

For related chromene derivatives docked against the Rab23 protein, studies have shown that the pyran and pyridine (B92270) moieties can interact favorably with the binding site. researchgate.netekb.eg In the context of α-amylase and α-glucosidase inhibition, successful inhibitors often form hydrogen bonds and hydrophobic interactions with critical amino acid residues in the enzymes' active sites. nih.gov For example, in a study identifying dual inhibitors for these enzymes, one compound formed hydrogen bonds with Asp300 and Asp197 residues in α-amylase. nih.gov Without specific docking studies for this compound, the precise residues it would interact with in the aforementioned targets cannot be specified.

| Biological Target | Key Interacting Residues for this compound | Reference |

|---|---|---|

| TNF-α | Data not available in searched literature | |

| IL-6 Receptor | Data not available in searched literature | |

| Rab23 Protein | Data not available in searched literature | researchgate.netekb.eg |

| α-glucosidase | Data not available in searched literature | mdpi.com |

| α-amylase | Data not available in searched literature | nih.gov |

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The chromene scaffold is a valuable starting point in such campaigns. mdpi.com Chromene-3-carbaldehydes, in particular, serve as useful intermediates in the synthesis of diverse heterocyclic scaffolds with potential biological activity. mdpi.com

Lead optimization involves modifying the structure of a promising compound (a "hit" or "lead") to improve its potency, selectivity, and pharmacokinetic properties. While specific studies detailing the use of this compound as a lead compound for optimization are not prominent, research on the synthesis of novel chromene derivatives for various therapeutic targets, such as anticancer agents, is an active area. researchgate.netmdpi.comresearchgate.net This indicates the utility of the chromene core in developing new therapeutic agents.